molecular formula C21H26N2O2 B11166884 N-benzyl-2-[(2-ethylbutanoyl)amino]-N-methylbenzamide

N-benzyl-2-[(2-ethylbutanoyl)amino]-N-methylbenzamide

Cat. No.: B11166884
M. Wt: 338.4 g/mol
InChI Key: DBPBWDNFSFPRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[(2-ethylbutanoyl)amino]-N-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by its benzyl and methyl groups attached to the benzamide core, along with an ethylbutanoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(2-ethylbutanoyl)amino]-N-methylbenzamide typically involves the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of benzyl chloride with ammonia or a primary amine to form benzylamine.

    Acylation: The benzylamine is then acylated with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.

    N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(2-ethylbutanoyl)amino]-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogens or other nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), Sodium hydride (NaH)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

N-benzyl-2-[(2-ethylbutanoyl)amino]-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(2-ethylbutanoyl)amino]-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[(2-methylbutanoyl)amino]-N-methylbenzamide
  • N-benzyl-2-[(2-ethylhexanoyl)amino]-N-methylbenzamide
  • N-benzyl-2-[(2-propylbutanoyl)amino]-N-methylbenzamide

Uniqueness

N-benzyl-2-[(2-ethylbutanoyl)amino]-N-methylbenzamide is unique due to its specific substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-benzyl-2-(2-ethylbutanoylamino)-N-methylbenzamide

InChI

InChI=1S/C21H26N2O2/c1-4-17(5-2)20(24)22-19-14-10-9-13-18(19)21(25)23(3)15-16-11-7-6-8-12-16/h6-14,17H,4-5,15H2,1-3H3,(H,22,24)

InChI Key

DBPBWDNFSFPRMI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1C(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.